2-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid
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Overview
Description
2-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzyl thioacetic acid structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid typically involves the reaction of 3-(trifluoromethoxy)benzyl chloride with thioglycolic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with intracellular targets and modulate specific pathways.
Comparison with Similar Compounds
- 3-(Trifluoromethoxy)benzoic acid
- 2-(Trifluoromethoxy)benzyl alcohol
- 3-(Trifluoromethoxy)benzyl chloride
Comparison: 2-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid is unique due to the presence of both the trifluoromethoxy group and the thioacetic acid moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. For instance, the trifluoromethoxy group enhances lipophilicity, while the thioacetic acid moiety provides additional reactive sites for further chemical modifications.
Properties
IUPAC Name |
2-[[3-(trifluoromethoxy)phenyl]methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3S/c11-10(12,13)16-8-3-1-2-7(4-8)5-17-6-9(14)15/h1-4H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCGLSVQHFVXEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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